![molecular formula C8H14N4O B2673567 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine CAS No. 2310147-53-4](/img/structure/B2673567.png)
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material sciences .
Synthesis Analysis
Triazoles can be synthesized via several methods. One common method is the [3+2] cycloaddition, also known as the “Click” chemistry, which involves the reaction of an azide and a terminal alkyne . Another method involves the reaction of nitriles and tosylhydrazones .Molecular Structure Analysis
The molecular structure of a triazole includes a five-membered ring with three nitrogen atoms and two carbon atoms . The triazole ring can exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to their amphoteric nature. They can behave as both weak bases and weak acids . They can also participate in reactions such as alkylation, arylation, and oxidative cyclization .Physical And Chemical Properties Analysis
Triazoles are known for their stability. They are thermodynamically stable tautomers and exist in equilibrium in solutions . They also demonstrate amphoteric properties .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole motif has gained prominence in drug discovery due to its unique properties, including high chemical stability and aromatic character. Researchers have synthesized derivatives of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine and evaluated their biological activities. For instance:
- Antiproliferative Agents : Compounds like 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibit potent antiproliferative activity against cancer cells .
- Antiviral Agents : Nucleoside analogs containing 1,2,3-triazole cores have shown broad-spectrum antiviral activity .
Coordination Chemistry and Metal Complexes
The morpholine-triazole ligand forms stable complexes with transition metals. These complexes find applications in catalysis and materials science.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[2-(triazol-2-yl)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-10-12(9-1)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQOSSILIYVEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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